molecular formula C23H23ClN4O2 B2875859 N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286718-09-9

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2875859
CAS RN: 1286718-09-9
M. Wt: 422.91
InChI Key: FWRKOUFFVTUWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O2 and its molecular weight is 422.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds with structural similarities to N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and evaluated for their potential antibacterial properties. For instance, derivatives of thiazolidinone and azetidinone have shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008), (Mistry et al., 2009).

Antitumor Activity

Research into the antitumor properties of related compounds has yielded promising results. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity compared to reference drugs (El-Morsy et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Advanced spectroscopic and quantum mechanical analyses have been conducted on related compounds to understand their vibrational signatures, rehybridization effects, and hyperconjugation on molecular structures. Such studies provide insights into the stereo-electronic interactions that lead to molecular stability and are essential for the design of bioactive molecules (Mary et al., 2022).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to this compound have been extensively studied. These efforts aim to elucidate the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and drug development (Hossan et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-2-27-13-12-20-19(14-27)23(30)28(22(26-20)16-6-4-3-5-7-16)15-21(29)25-18-10-8-17(24)9-11-18/h3-11H,2,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRKOUFFVTUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.